Aluminum, compd. with tantalum (3:1)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

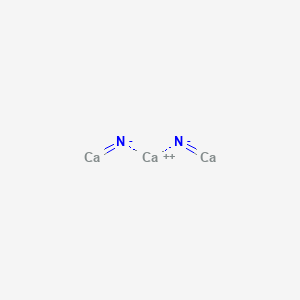

Aluminum, compd. with tantalum (3:1), also known as Tantalum aluminide (TaAl3), is an inorganic compound and intermetallic compound of aluminum and tantalum . It plays a crucial role in innate immunity and inflammation .

Synthesis Analysis

Tantalum (III) aluminide is a chemical compound of tantalum and aluminum . The formation of oxide layers by the alternating chemisorption of metal halide and water vapors can occur via three mechanisms: a reaction between the components in the polymolecular adsorbed layer with the formation of hydrated oxides, the sequential buildup of monomolecular layers (layered growth mechanism), and the formation and subsequent development of two-dimensional islet structures .Molecular Structure Analysis

The molecular formula of Aluminum, compd. with tantalum (3:1) is AlTa . The average molecular mass is 207.929 g/mol . The SMILES notation is [Al]#[Ta], and the InChI Identifier is InChI=1S/Al.Ta .Chemical Reactions Analysis

Tantalum and aluminum are closely associated because of the lanthanide contraction . Like niobium, tantalum has principal oxidation states +2 and +5 .Physical And Chemical Properties Analysis

Tantalum is a transition metal with a body-centered cubic (bcc) metal crystal structure . The yield strength is strongly temperature dependent, the value at 200°C being ca. 30% of that at 20°C .Safety And Hazards

将来の方向性

Recent research has focused on the interaction of short-pulsed lasers with metals, including aluminum and tantalum, which can generate high nonequilibrium states and open opportunities to investigate the thermodynamic and mechanical behavior under extreme heating and loading rates . Another promising direction is the development of high-entropy aluminum alloys, which offer the opportunity to move out of the strength-ductility curve as well as the opportunity to increase the alloy’s modulus .

特性

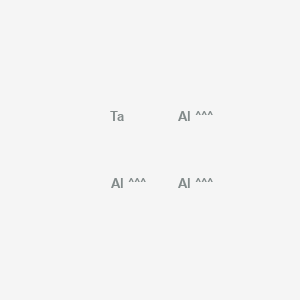

InChI |

InChI=1S/3Al.Ta |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJVJDEGCVHBSKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Al].[Al].[Al].[Ta] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al3Ta |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065150 |

Source

|

| Record name | Aluminum, compd. with tantalum (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.8925 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aluminum; tantalum | |

CAS RN |

12004-76-1 |

Source

|

| Record name | Aluminum, compd. with tantalum (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。